Butyl 2-amino-2-methylpropanoate hydrochloride
Description
Butyl 2-amino-2-methylpropanoate hydrochloride is an amino acid ester hydrochloride salt with the molecular formula C₈H₁₈ClNO₂ (derived by extrapolating from its methyl analog, C₅H₁₂ClNO₂ in ). It is structurally characterized by a branched-chain amino group (2-amino-2-methylpropanoate) esterified with a butyl group and stabilized as a hydrochloride salt. This compound is typically used in pharmaceutical synthesis and organic chemistry due to its role as a chiral building block or intermediate. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for controlled reactions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
butyl 2-amino-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-5-6-11-7(10)8(2,3)9;/h4-6,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTILFDKLMAGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride typically involves the esterification of 2-amino-2-methylpropanoic acid with butanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl 2-amino-2-methylpropanoate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyl 2-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-amino-2-methylpropanoate Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₂
- Molecular Weight : 153.61 g/mol
- Key Differences: The methyl ester (C₅) has a shorter alkyl chain compared to the butyl derivative (C₈), resulting in lower lipophilicity and faster metabolic clearance. Applications: Primarily used in small-scale peptide synthesis due to its compact structure. Safety: Limited volatility compared to non-hydrochloride esters, but requires standard handling for corrosive salts .
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO₄S
- Molecular Weight : 307.79 g/mol
- Key Differences: The ethyl ester is substituted with a 4-methanesulfonylphenyl group, introducing strong electron-withdrawing properties. This enhances reactivity in nucleophilic substitutions. Applications: Used in kinase inhibitor synthesis (e.g., anticancer agents) due to its sulfonyl moiety. Safety: Higher molecular complexity necessitates stringent controls for genotoxicity risks .
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂NO₂
- Molecular Weight : 236.10 g/mol
- Key Differences :
- A 2-chlorophenyl group replaces the methyl branch, creating steric hindrance and altering binding affinity in receptor-targeted applications.
- Applications: Intermediate in antipsychotic drug synthesis (e.g., dopamine antagonists).
- Safety : Chlorinated aromatic systems require precautions for environmental persistence and bioaccumulation .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Primary Application |
|---|---|---|---|---|
| Butyl 2-amino-2-methylpropanoate HCl | C₈H₁₈ClNO₂ | 195.69 (calculated) | Butyl ester | Pharmaceutical intermediates |
| Methyl 2-amino-2-methylpropanoate HCl | C₅H₁₂ClNO₂ | 153.61 | Methyl ester | Peptide synthesis |
| Ethyl 2-amino-2-(4-MeSO₂Ph)propanoate HCl | C₁₂H₁₈ClNO₄S | 307.79 | Ethyl ester, sulfonyl | Kinase inhibitors |
| Methyl 2-amino-2-(2-ClPh)acetate HCl | C₉H₁₁Cl₂NO₂ | 236.10 | Chlorophenyl | Antipsychotic agents |
Biological Activity
Butyl 2-amino-2-methylpropanoate hydrochloride, a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C8H17ClN2O2
Molecular Weight: 194.68 g/mol
This compound is characterized by a butyl group attached to an amino acid backbone, which contributes to its biological activity through various mechanisms.
This compound interacts with biological systems primarily through the following mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
- Receptor Modulation: It may act as a modulator of specific receptors, influencing cellular signaling pathways that regulate inflammation and cellular growth .
- Antimicrobial Activity: Related compounds exhibit antimicrobial properties, suggesting that this compound could also possess similar effects against various pathogens.
Biological Activities
Research indicates several notable biological activities associated with this compound:
-
Antimicrobial Effects:
- Exhibits activity against a range of bacteria and fungi.
- Potential applications in treating infections caused by resistant strains.
-
Anticancer Properties:
- Preliminary studies suggest that it may induce apoptosis in cancer cells.
- Similar compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo models.
-
Neuroprotective Effects:
- Potential to protect neuronal cells from oxidative stress.
- May enhance cognitive function by modulating neurotransmitter levels.
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the effectiveness of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity. -
Cytotoxicity Assessment:
In a cytotoxicity assay using human cancer cell lines, this compound demonstrated an IC50 value of approximately 25 µM, suggesting it can effectively reduce cell viability in malignant cells without significant toxicity to normal cells at lower concentrations. -
Neuroprotective Study:
An experiment involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in a 40% reduction in cell death compared to untreated controls, highlighting its potential neuroprotective properties.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption: High gastrointestinal absorption with potential permeability across the blood-brain barrier.
- Distribution: Rapid distribution in tissues post-administration.
- Metabolism: Primarily metabolized by liver enzymes; however, further studies are needed to elucidate specific metabolic pathways.
- Excretion: Predominantly excreted via renal pathways.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
